7-methyl-1-benzothiophene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1-benzothiophene-5-carboxylic acid is a compound belonging to the family of benzothiophene carboxylic acids. These compounds are known for their biological properties and applications in various fields of research and industry. The molecular formula of this compound is C10H8O2S, and it has a molecular weight of 192.2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1-benzothiophene-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of alkynyl sulfides with aryne intermediates . This reaction is typically carried out under mild conditions and allows for the formation of diverse multisubstituted benzothiophene derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-methyl-1-benzothiophene-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
7-methyl-1-benzothiophene-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . Additionally, it is used in the development of organic semiconductors and materials for electronic devices .
Mechanism of Action
The mechanism of action of 7-methyl-1-benzothiophene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-methyl-1-benzothiophene-5-carboxylic acid include other benzothiophene derivatives such as sertaconazole, raloxifene, and DNTT . These compounds share a common benzothiophene core structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can confer unique biological and chemical properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1388047-84-4 |
---|---|
Molecular Formula |
C10H8O2S |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.